An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure, featuring a fused pyridine and pyrrole ring, mimics the natural indole core of tryptophan while offering unique hydrogen bonding capabilities through the pyridine nitrogen. This subtle yet critical modification enhances binding affinities and modulates physicochemical properties, making it a cornerstone for the development of targeted therapeutics.
This guide focuses on a key derivative, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride (also known as 5-Bromo-7-azaindole-3-amine hydrochloride). The strategic placement of a bromine atom at the C5-position and an amine group at the C3-position creates a versatile building block. The bromine serves as a handle for cross-coupling reactions, enabling complex molecular architectures, while the primary amine provides a nucleophilic site for further functionalization[1]. This compound is particularly recognized as a crucial precursor in the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy[1][2].
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its core chemical properties, reactivity, a representative synthetic workflow, and its significant applications in contemporary drug discovery.
Core Chemical and Physical Properties
The hydrochloride salt form of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine enhances its stability and handling characteristics compared to the free base. A summary of its fundamental properties is presented below.
| Property | Data | Source(s) |
| Chemical Name | 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride | N/A |
| Synonym | 5-Bromo-7-azaindole-3-amine hydrochloride | N/A |
| CAS Number | 1416354-42-1 | [3][4] |
| Molecular Formula | C₇H₇BrClN₃ | [3][4] |
| Molecular Weight | 248.51 g/mol | [3][4] |
| Appearance | Solid (based on parent compound) | [5] |
| Melting Point | 176-180 °C (for parent 5-Bromo-7-azaindole) | [5] |
| Solubility | Expected to have enhanced aqueous solubility over the free base. | N/A |
Structural Elucidation
The foundational structure is the planar 7-azaindole skeleton, formed by the fusion of a six-membered pyridine ring and a five-membered pyrrole ring[6][7]. The key functional groups for synthetic manipulation are the C5-bromo and C3-amine substituents.
Caption: Chemical structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride.
Spectral Characteristics
While specific spectral data for the hydrochloride salt is not readily published, the analysis of the core 5-bromo-7-azaindole scaffold provides a strong reference.
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¹H NMR: In a deuterated solvent like DMF-d₇, the parent 5-bromo-1H-pyrrolo[2,3-b]pyridine shows characteristic signals for the pyrrole and pyridine protons. Key signals include a broad singlet for the N1-H around 11.91 ppm and distinct doublets for the pyridine protons HC⁶ and HC⁴ at approximately 8.30 ppm and 8.20 ppm, respectively[6][8]. The introduction of the 3-amine group would be expected to shift the adjacent proton signals and introduce a new broad signal for the -NH₂ protons.
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¹³C NMR: The carbon spectrum for the parent scaffold shows signals corresponding to the eight distinct carbons of the fused ring system[6][8].
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Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a key diagnostic feature.
Chemical Reactivity, Handling, and Safety
The synthetic utility of this compound stems from its distinct reactive sites.
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C3-Amine Group: The primary amine is nucleophilic and can be readily acylated, alkylated, or used in reductive amination to build out molecular complexity from the C3 position.
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C5-Bromo Group: This is the primary site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and amino substituents[1][9].
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Pyrrole N-H: The indole-like nitrogen can be deprotonated and subsequently alkylated or protected with groups like tosyl (Ts) or benzyl (Bn) to modulate reactivity or block potential side reactions[9].
Safety and Handling
Based on data for the parent compound, 5-bromo-7-azaindole, appropriate precautions are necessary.
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Hazards: The compound is classified as harmful if swallowed and can cause serious eye damage[5][10]. Standard GHS warnings apply[11].
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a chemical fume hood[11].
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Storage: Store in a tightly closed container in a well-ventilated, locked-up space[11].
Representative Synthetic Protocol
A robust, multi-step synthesis is required to produce 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The following protocol is a representative pathway derived from established methodologies for functionalizing the 7-azaindole core.
Caption: Synthetic workflow from 7-azaindole to the target compound.
Step-by-Step Methodology
Step 1: Regioselective Bromination of 7-Azaindole
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Objective: To install a bromine atom selectively at the C5 position.
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Protocol:
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Dissolve 7-azaindole (1.0 eq) in acetonitrile (MeCN).
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Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
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Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine.
-
-
Causality: NBS is a mild and effective brominating agent for electron-rich heterocycles. The C5 position is electronically favored for electrophilic substitution on the 7-azaindole ring.
Step 2: Nitration at the C3-Position
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Objective: To introduce a nitro group at the C3 position, which will be reduced to the target amine.
-
Protocol:
-
Add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to concentrated sulfuric acid (H₂SO₄) at -10 °C.
-
Slowly add a pre-chilled mixture of concentrated nitric acid (HNO₃) (1.1 eq) and sulfuric acid.
-
Stir the reaction at 0 °C for 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
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The precipitated solid, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, is collected by filtration, washed with water, and dried.
-
-
Causality: The C3 position of the pyrrole ring is highly activated towards electrophilic attack. Using nitrating conditions allows for the regioselective installation of the nitro group.
Step 3: Reduction of the Nitro Group
-
Objective: To convert the C3-nitro group to a primary amine.
-
Protocol:
-
Suspend 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol or concentrated hydrochloric acid (HCl).
-
Add tin(II) chloride (SnCl₂) (4-5 eq) and heat the mixture to reflux for 3-5 hours.
-
Cool the reaction, basify with aqueous NaOH to pH > 10, and extract with dichloromethane or ethyl acetate.
-
The combined organic layers are dried and concentrated to give the free base, 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.
-
-
Causality: Tin(II) chloride is a classic and robust reagent for the reduction of aromatic nitro groups to amines, especially in acidic media.
Step 4: Hydrochloride Salt Formation
-
Objective: To convert the free base into the more stable and handleable hydrochloride salt.
-
Protocol:
-
Dissolve the crude free base from Step 3 in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
-
Causality: The basic amine group readily reacts with HCl to form a stable, crystalline ammonium salt, which often improves the compound's shelf-life and handling properties.
Applications in Medicinal Chemistry
The true value of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride lies in its role as a versatile intermediate for creating high-value therapeutic agents.
Caption: Role as a central scaffold in therapeutic agent development.
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Kinase Inhibitors: This is the most prominent application. The 7-azaindole core acts as a bioisostere of purine, allowing it to function as an effective "hinge-binder" in the ATP-binding pocket of many kinases. Derivatives have shown potent inhibitory activity against targets like Fibroblast Growth Factor Receptors (FGFRs) and mixed-lineage kinase 3 (MLK3), both of which are implicated in cancer and inflammatory diseases[1]. The synthesis of pexidartinib analogs, a CSF1R inhibitor, also utilizes this type of scaffold[1].
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Anti-Parasitic Agents: Research has demonstrated the utility of the 3,5-disubstituted-7-azaindole core, derived from this starting material, in developing potent agents for treating Human African Trypanosomiasis[9].
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Other Therapeutic Areas: The compound serves as a foundational structure for creating libraries of novel molecules. By systematically modifying the C3 and C5 positions, chemists can explore structure-activity relationships (SAR) to develop agents for a wide range of diseases[9].
Conclusion
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactive sites, coupled with the privileged nature of the 7-azaindole core, provide a reliable and versatile platform for the synthesis of next-generation targeted therapies. Understanding its chemical properties, reactivity, and synthetic pathways is essential for any researcher aiming to leverage this powerful building block in the pursuit of novel drug discovery.
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